molecular formula C8H9N3 B6203287 N-methyl-1H-1,3-benzodiazol-5-amine CAS No. 1224685-22-6

N-methyl-1H-1,3-benzodiazol-5-amine

Cat. No.: B6203287
CAS No.: 1224685-22-6
M. Wt: 147.18 g/mol
InChI Key: NTJGYOSVPMSUGK-UHFFFAOYSA-N
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Description

N-methyl-1H-1,3-benzodiazol-5-amine is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by a benzene ring fused with a diazole ring, with a methyl group attached to the nitrogen atom and an amine group at the 5th position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1H-1,3-benzodiazol-5-amine typically involves the reaction of 1H-1,3-benzodiazol-5-amine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydroxide to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1H-1,3-benzodiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N-methyl-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1H-1,3-benzodiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom enhances its stability and reactivity compared to its non-methylated counterparts .

Properties

CAS No.

1224685-22-6

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

N-methyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C8H9N3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3,(H,10,11)

InChI Key

NTJGYOSVPMSUGK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N=CN2

Purity

95

Origin of Product

United States

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